4-tert-Butyl-(3-(2-chloroethyl)ureido)benzene, often abbreviated as tBCEU in the reviewed literature, is a novel antineoplastic agent belonging to the 1-aryl-3-(2-chloroethyl)ureas (CEUs) class of compounds. [, , , , ] This class represents a new generation of cytotoxic agents with promising anticancer activity. [, , ] tBCEU has been the subject of extensive research focusing on its mechanism of action, metabolism, and potential as a chemotherapeutic agent. [, , , ]
The research primarily focuses on tBCEU's interaction with biological systems, particularly its alkylating properties. [, ] Metabolic studies using 14C and 13C labeled tBCEU reveal its breakdown within the body. [] tBCEU undergoes N-dealkylation of the urea portion, hydroxylation of the tert-butyl group, and forms metabolites like N-[4-(2-hydroxy-1,1-dimethylethyl)phenyl]urea (often conjugated to glucuronic acid) and thiodiacetic acid (and its sulfoxide). [] Notably, the carbon adjacent to the urea group displays high reactivity with cytochrome P450 enzymes, leading to its oxidation. [] Further research could explore the reactivity of tBCEU with other chemical entities and assess its potential for derivatization and prodrug development.
tBCEU exerts its cytotoxic effect primarily by disrupting microtubule formation, essential for cell division. [] Unlike other antineoplastic agents that alkylate DNA, tBCEU specifically targets β-tubulin. [, ] It binds covalently to the cysteine 239 residue of β-tubulin, located near the colchicine-binding site. [] This alkylation disrupts microtubule polymerization and dynamics, leading to cell cycle arrest in the G2/M phase and ultimately cell death. [] Interestingly, tBCEU also demonstrates the ability to modulate the synthesis of tubulin and vimentin, further contributing to its antiproliferative effects. []
tBCEU's interaction with phosphatidylcholine bilayers, a major component of cell membranes, was investigated using Differential Scanning Calorimetry (DSC), Fourier Transform Infrared Spectroscopy (FT-IR), and high-pressure infrared spectroscopy. [] These studies revealed that tBCEU integrates into the lipid bilayer, decreasing the phase transition temperature and increasing gauche conformers in the liquid-crystalline phase. [] The incorporation also reduces acyl chain packing in the gel phase, suggesting the formation of hydrogen bonds between the lipid carbonyl group and a hydrogen bond donor in tBCEU, potentially the NH group adjacent to the phenyl ring. [] Further exploration of its solubility, partition coefficient, and other physicochemical properties would provide a more complete profile and inform its formulation and delivery strategies.
The primary scientific application of tBCEU lies in its potential as an antineoplastic agent. [, , , , ] In vitro studies demonstrate its cytotoxicity against various cancer cell lines, including MDA-MB-231 (breast cancer) [, ] and LoVo (colon cancer). [] Notably, tBCEU exhibits low toxicity in non-cancerous cells, suggesting a favorable therapeutic window. [] In vivo studies using mice models bearing L1210 leukemia tumors further confirm its antitumor activity, with improved survival rates observed. [] Importantly, tBCEU displays a lack of cross-resistance in various drug-resistant tumor cells, highlighting its potential in overcoming drug resistance challenges in cancer treatment. [] Furthermore, its lack of mutagenicity, as demonstrated by the Ames test, underscores its safety profile compared to other chemotherapeutic agents like chlorambucil. []
CAS No.:
CAS No.: 126456-06-2
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.:
CAS No.: